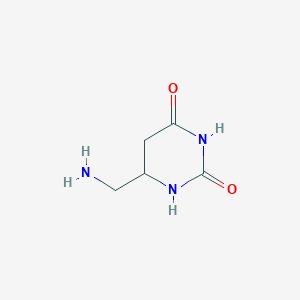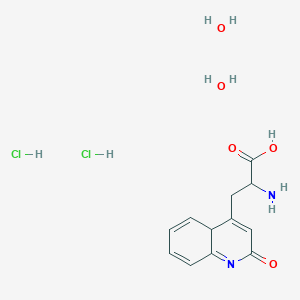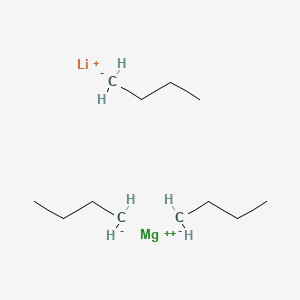
Tri-N-butyllithium magnesate, 0.7M IN &
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-N-butyllithium magnesate is a chemical compound with the empirical formula C12H27LiMg. It is commonly used as a base and deprotonating agent in various chemical reactions. This compound is typically available as a 0.7 M solution in diethyl ether and hexanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-N-butyllithium magnesate is synthesized through the reaction of n-butyllithium with magnesium. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include:
Solvent: Diethyl ether or hexanes
Temperature: Room temperature
Atmosphere: Inert (e.g., nitrogen or argon)
The reaction can be represented as follows:
3C4H9Li+Mg→C12H27LiMg
Industrial Production Methods
In industrial settings, the production of Tri-N-butyllithium magnesate involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tri-N-butyllithium magnesate undergoes various types of chemical reactions, including:
Deprotonation: It is used to deprotonate furans, fluoro aromatics, thiophenes, oxazoles, and benzoxazoles.
Grignard Reactions: It participates in Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Furans, fluoro aromatics, thiophenes, oxazoles, benzoxazoles
Conditions: Inert atmosphere, room temperature, diethyl ether or hexanes as solvents
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of furans leads to the formation of furan anions, which can further react to form various derivatives .
Scientific Research Applications
Tri-N-butyllithium magnesate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tri-N-butyllithium magnesate involves the deprotonation of substrates through the transfer of a lithium ion. The compound acts as a strong base, abstracting protons from various substrates to form anions. These anions can then participate in further chemical reactions, such as nucleophilic substitution or addition .
Comparison with Similar Compounds
Similar Compounds
Lithium diisopropylamide (LDA): Another strong base used for deprotonation reactions.
n-Butyllithium: A commonly used organolithium reagent with similar applications.
Grignard Reagents: Organomagnesium compounds used in nucleophilic addition reactions.
Uniqueness
Tri-N-butyllithium magnesate is unique in its ability to combine the properties of both lithium and magnesium reagents. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds .
Properties
Molecular Formula |
C12H27LiMg |
|---|---|
Molecular Weight |
202.6 g/mol |
IUPAC Name |
lithium;magnesium;butane |
InChI |
InChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2 |
InChI Key |
BRZNWMVATGSOEK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
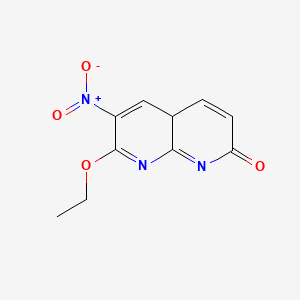
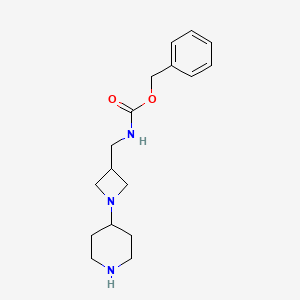
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
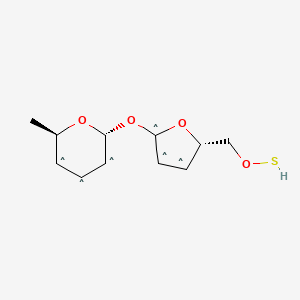
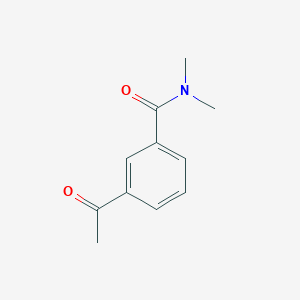
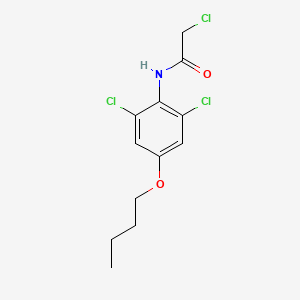

![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
